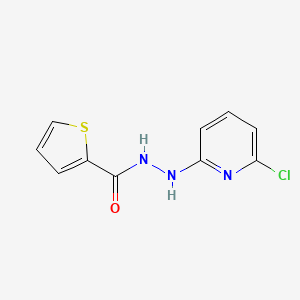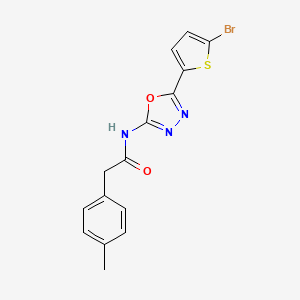![molecular formula C10H13NO5S B2820337 Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 338396-06-8](/img/structure/B2820337.png)
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate” is a chemical compound with the molecular formula C10H13NO5S . It is also known as "methyl 4-[(dimethylsulfamoyl)oxy]benzoate" .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxylate group attached to a methyl group and a dimethylamino sulfonyl group . The molecular weight of the compound is 259.28 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
A significant application of dimethylamino-substituted compounds involves their role in organic synthesis processes. For instance, these compounds have been used in a 'One-Pot' Anellation method for the transformation of heptalene-4,5-dicarboxylates into benzo[a]heptalenes. This process entails a series of reactions, including Michael addition and cyclization, demonstrating the utility of such compounds in complex organic transformations (Abou‐Hadeed & Hansen, 1997).
Antimicrobial Activity
Compounds with the dimethylamino sulfonyl moiety have been studied for their antimicrobial properties. A series of novel derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Chemical Analysis Techniques
In chemical analysis, these compounds contribute to methodological advancements. A study on the conductance of methyl orange and its analogs in the presence of α-cyclodextrin in water revealed insights into binding interactions, which could inform analytical techniques in chemistry (Tawarah & Wazwaz, 1993).
Novel Chemical Reactions
Research has also uncovered new facets of chemical reactions involving DMSO and related compounds. An innovative DMSO-based oxidation process that does not require an activator has been demonstrated, showcasing an unexplored electrophilic center of DMSO. This opens new avenues for using DMSO in synthetic chemistry (Chebolu et al., 2015).
Photophysical Studies
Another application involves the study of azobenzene derivatives, such as Methyl Orange, on surfaces, contributing to our understanding of molecular configurations and their transformations, which has implications for materials science and nanotechnology (Henzl et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(dimethylsulfamoyloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-6-4-8(5-7-9)10(12)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLISGYVRVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)

![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)


![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)
![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)
![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)


